Trimethylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

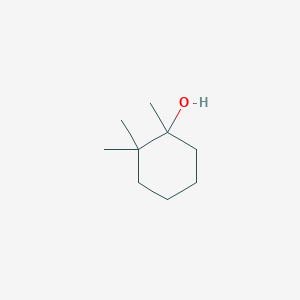

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1321-60-4 |

|---|---|

Formule moléculaire |

C9H18O |

Poids moléculaire |

142.24 g/mol |

Nom IUPAC |

1,2,2-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3 |

Clé InChI |

UENOQWSWMYJKIW-UHFFFAOYSA-N |

SMILES |

CC1(CCCCC1(C)O)C |

SMILES canonique |

CC1(CCCCC1(C)O)C |

Origine du produit |

United States |

Foundational & Exploratory

Trimethylcyclohexanol basic properties and characteristics

An In-depth Technical Guide to Trimethylcyclohexanol: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic alcohol with the chemical formula C₉H₁₈O. It exists in various isomeric forms, with 3,3,5-trimethylcyclohexanol being a commercially significant isomer. This compound and its derivatives are widely utilized in the fragrance, cosmetic, and pharmaceutical industries.[1][2][3] 3,3,5-Trimethylcyclohexanol is a key intermediate in the synthesis of various chemicals, including the vasodilator cyclandelate and the sunscreen agent homosalate.[4][5] This technical guide provides a comprehensive overview of the basic properties, characteristics, synthesis, and analysis of this compound, with a primary focus on the 3,3,5-isomer.

Chemical and Physical Properties

The properties of 3,3,5-trimethylcyclohexanol can vary depending on the isomeric composition (cis/trans ratio). The compound is a white crystalline solid or a colorless to pale yellow liquid at room temperature with a characteristic mint-like or camphoraceous odor.[6][7][8] It is soluble in organic solvents and has limited solubility in water.[6][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for 3,3,5-trimethylcyclohexanol.

| Property | Value | References |

| Molecular Formula | C₉H₁₈O | [2][9] |

| Molecular Weight | 142.24 g/mol | [2][9] |

| CAS Number | 116-02-9 (mixture of isomers) | [2][4] |

| 933-48-2 (cis-isomer) | [4] | |

| 767-54-4 (trans-isomer) | [4] | |

| Appearance | White crystalline mass or colorless liquid | [2][7] |

| Boiling Point | 197-199 °C | [2] |

| Melting Point | 37.0 °C | [10] |

| Density | 0.878 g/cm³ at 40 °C | [10] |

| Flash Point | 73.9 °C | [10] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [10] |

| Solubility in Water | Slightly soluble | [10] |

Isomerism

3,3,5-Trimethylcyclohexanol exists as two main stereoisomers: cis and trans. The spatial orientation of the hydroxyl group and the methyl group at the 5-position relative to the cyclohexane ring determines the isomer. The ratio of these isomers can influence the physical and chemical properties of the mixture.

Synthesis

The primary industrial synthesis of 3,3,5-trimethylcyclohexanol is through the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[4][11] This process can be controlled to favor the production of either 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanol by selecting appropriate catalysts and reaction conditions.

Experimental Protocols

Objective: To synthesize 3,3,5-trimethylcyclohexanol by the catalytic hydrogenation of isophorone.

Materials:

-

Isophorone

-

Ruthenium on activated carbon (5% Ru) or Raney Nickel

-

Hydrogen gas

-

Solvent (optional, e.g., ethanol)

-

Stirred autoclave reactor

Procedure:

-

Charge the autoclave reactor with isophorone and the chosen catalyst. For example, a weight ratio of isophorone to ruthenium of approximately 19,000:1 can be used.[12]

-

If using a solvent, add it to the reactor. The reaction can also be carried out without a solvent.

-

Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen) to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 18 to 100 bar).[12]

-

Heat the reactor to the target temperature (e.g., 140 °C) while stirring.[12]

-

Maintain the temperature and pressure for the duration of the reaction (e.g., 7.5 hours), monitoring hydrogen uptake.[12]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be purified by distillation.

Analytical Characterization

The purity and isomeric composition of this compound are typically determined using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

Experimental Protocols

Objective: To determine the purity and isomeric ratio of a 3,3,5-trimethylcyclohexanol sample.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of alcohols (e.g., a polar or mid-polar column).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumental Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peaks corresponding to the cis- and trans-isomers of 3,3,5-trimethylcyclohexanol based on their retention times. The peak areas can be used to calculate the purity and the isomeric ratio.

Objective: To identify the functional groups present in 3,3,5-trimethylcyclohexanol.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).

-

Data Acquisition: Obtain the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum of 3,3,5-trimethylcyclohexanol will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group, and strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching.

Objective: To elucidate the detailed chemical structure and stereochemistry of 3,3,5-trimethylcyclohexanol isomers.

Instrumentation:

-

NMR spectrometer (e.g., 300 or 400 MHz).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure and differentiate between the cis and trans isomers.

Applications

This compound, particularly the 3,3,5-isomer, has a variety of applications:

-

Fragrance and Flavors: It is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant, minty odor.[2][7] It is also used as a flavoring agent in products like toothpaste and chewing gum.[13]

-

Chemical Intermediate: It serves as a crucial starting material for the synthesis of other commercially important chemicals.[3]

-

Solvents and Plasticizers: It can be used as a solvent in paints and coatings and as a plasticizer in the production of plastics.[2][9]

Safety and Handling

3,3,5-Trimethylcyclohexanol is considered a hazardous substance.[14] It can cause skin and eye irritation.[15] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It is also combustible.[14] For detailed safety information, refer to the Safety Data Sheet (SDS).[9][14][16]

References

- 1. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]

- 2. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CIS-3,3,5-TRIMETHYLCYCLOHEXANOL(933-48-2) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL(767-54-4) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. labproinc.com [labproinc.com]

- 11. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 12. spectrabase.com [spectrabase.com]

- 13. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]

- 14. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 15. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 3,3,5-Trimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers and stereoisomers of trimethylcyclohexanol, with a primary focus on the commercially significant 3,3,5-trimethylcyclohexanol. This document delves into the synthesis, separation, and characterization of these compounds. Furthermore, it explores their physicochemical properties and discusses their relevance in various industrial applications, including the pharmaceutical sector as precursors to vasodilators and other therapeutic agents. A detailed examination of the biological activity of 3,3,5-trimethylcyclohexanol derivatives, particularly in relation to vasodilation and cholesterol synthesis pathways, is also presented.

Introduction to this compound Isomers

This compound (C₉H₁₈O) is a saturated cyclic alcohol that exists in numerous structural and stereoisomeric forms. The specific placement of the three methyl groups and the hydroxyl group on the cyclohexane ring dictates the molecule's chemical and physical properties, as well as its biological activity. While several structural isomers exist, 3,3,5-trimethylcyclohexanol has garnered the most significant industrial and academic interest.

Structural Isomerism

Structural isomers of this compound differ in the connectivity of the atoms. The cyclohexane ring provides a scaffold for various substitution patterns of the three methyl groups and one hydroxyl group. Some of the possible structural isomers include:

-

1,2,3-Trimethylcyclohexanol

-

1,2,4-Trimethylcyclohexanol

-

1,3,5-Trimethylcyclohexanol

-

2,2,6-Trimethylcyclohexanol[1]

-

2,4,6-Trimethylcyclohexanol[2]

-

3,3,5-Trimethylcyclohexanol[3]

Each of these structural isomers can, in turn, exhibit stereoisomerism.

Stereoisomerism in 3,3,5-Trimethylcyclohexanol

3,3,5-Trimethylcyclohexanol is the most well-studied isomer and is produced industrially. It possesses two stereocenters, leading to the existence of stereoisomers. The relative orientation of the hydroxyl group at C1 and the methyl group at C5 gives rise to cis and trans diastereomers.

-

cis-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C5-methyl group are on the same side of the cyclohexane ring.

-

trans-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C5-methyl group are on opposite sides of the cyclohexane ring.

Each of these diastereomers is a racemic mixture of two enantiomers.

Physicochemical Properties

The physical and chemical properties of 3,3,5-trimethylcyclohexanol are influenced by its isomeric form. Data for the commercial mixture, as well as the individual cis and trans isomers, are summarized below.

| Property | Mixture of Isomers | cis-Isomer | trans-Isomer |

| CAS Number | 116-02-9[3] | 933-48-2[3] | 767-54-4[3] |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O[4] | C₉H₁₈O |

| Molecular Weight ( g/mol ) | 142.24 | 142.24 | 142.24 |

| Appearance | White crystalline mass or colorless liquid[5] | - | - |

| Boiling Point (°C) | 193-199[6] | - | - |

| Melting Point (°C) | 30-37[7] | - | - |

| Density (g/cm³) | 0.86 at 60°C | - | - |

| Solubility in Water | 1.8 g/L | Slightly soluble | Slightly soluble |

| Solubility in Organic Solvents | Soluble | Soluble | Soluble |

Synthesis and Separation of 3,3,5-Trimethylcyclohexanol Isomers

The primary industrial route to 3,3,5-trimethylcyclohexanol is the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[3] The choice of catalyst and reaction conditions can influence the ratio of the resulting cis and trans isomers.

Experimental Protocol: Hydrogenation of Isophorone

Objective: To synthesize a mixture of cis- and trans-3,3,5-trimethylcyclohexanol via the catalytic hydrogenation of isophorone.

Materials:

-

Isophorone

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or Ruthenium on Carbon (Ru/C))

-

Solvent (e.g., ethanol, tetrahydrofuran (THF), or solvent-free)

-

High-pressure autoclave reactor

Procedure:

-

The autoclave reactor is charged with isophorone and the chosen catalyst.[8] For instance, using a Raney Nickel catalyst, the reactor is loaded with isophorone and the catalyst in a suitable solvent like THF.[9]

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., up to 100 bar) and heated to the target temperature (e.g., 75-140°C).[5]

-

The reaction mixture is stirred vigorously to ensure efficient contact between the reactants and the catalyst.

-

The progress of the reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After the reaction, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The catalyst is removed from the reaction mixture by filtration.

-

The solvent (if used) is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-3,3,5-trimethylcyclohexanol.

-

The ratio of the isomers in the product mixture is typically determined by gas chromatography (GC). The hydrogenation process often yields a higher proportion of the cis-isomer.

Separation of Stereoisomers

The separation of the cis and trans isomers of 3,3,5-trimethylcyclohexanol can be achieved by techniques such as fractional distillation or preparative gas chromatography. Due to their different physical properties, including boiling points, these isomers can be isolated.

Experimental Protocol: Gas Chromatography (GC) for Isomer Analysis

Objective: To determine the isomeric ratio of a 3,3,5-trimethylcyclohexanol mixture.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for the separation of alcohol isomers (e.g., a polar stationary phase).

Procedure:

-

Sample Preparation: A dilute solution of the 3,3,5-trimethylcyclohexanol mixture is prepared in a suitable solvent (e.g., ethanol or hexane).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

-

Oven Temperature Program: An initial temperature of around 100°C is held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of approximately 200°C.

-

Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.

-

Detector Temperature: The FID is maintained at a high temperature (e.g., 280°C) to ensure efficient detection.

-

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Data Analysis: The retention times of the peaks are used to identify the cis and trans isomers. The peak areas are integrated to determine the relative abundance of each isomer in the mixture.

Spectroscopic Characterization

The individual isomers of 3,3,5-trimethylcyclohexanol can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectra of the cis and trans isomers exhibit distinct chemical shifts and coupling constants for the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (C1-H). These differences arise from the different spatial orientations of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectra also show unique chemical shifts for the carbon atoms in the cis and trans isomers, providing further confirmation of their structures.

-

IR Spectroscopy: The IR spectra of both isomers will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the isomers.

Biological Activity and Pharmaceutical Relevance

3,3,5-Trimethylcyclohexanol and its derivatives have found applications in the pharmaceutical industry. Notably, it is a precursor for the synthesis of cyclandelate and homosalate.[3]

Cyclandelate: A Vasodilator

Cyclandelate is a vasodilator used in the treatment of peripheral and cerebral vascular disorders.[10] Its mechanism of action is primarily attributed to its ability to act as a calcium channel antagonist in vascular smooth muscle cells.[11][12] By blocking the influx of calcium ions, cyclandelate leads to the relaxation of the smooth muscle, resulting in vasodilation and increased blood flow.[10][13]

HMG-CoA Reductase Inhibition

Some studies have suggested that 3,3,5-trimethylcyclohexanol may exhibit inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[14] This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol. Inhibition of HMG-CoA reductase is the mechanism of action for the widely used statin drugs for lowering cholesterol. While the direct clinical significance of 3,3,5-trimethylcyclohexanol as an HMG-CoA reductase inhibitor is not as established as that of statins, this biological activity warrants further investigation for potential drug development applications.

Other Applications

Beyond its pharmaceutical relevance, 3,3,5-trimethylcyclohexanol is utilized in various other industries:

-

Fragrances and Flavors: It possesses a mint-like odor and is used in the formulation of perfumes, cosmetics, and as a flavoring agent.[5]

-

Industrial Solvents: Its properties make it an effective solvent in certain industrial applications.

-

Chemical Intermediate: It serves as a building block for the synthesis of other specialty chemicals.

Conclusion

The isomers of this compound, particularly 3,3,5-trimethylcyclohexanol, are versatile compounds with a range of applications spanning from fragrances to pharmaceuticals. A thorough understanding of their isomerism, physicochemical properties, and synthesis is crucial for their effective utilization. The biological activities of 3,3,5-trimethylcyclohexanol and its derivatives, especially in the context of vasodilation and potential cholesterol modulation, present intriguing avenues for future research and drug development. This guide provides a foundational resource for scientists and researchers working with these important chemical entities.

References

- 1. 2,2,6-Trimethylcyclohexan-1-ol | C9H18O | CID 12537129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethylcyclohexan-1-ol | C9H18O | CID 74001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. What is Cyclandelate used for? [synapse.patsnap.com]

- 11. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Calcium modulation and clinical effect. Profile of cyclandelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Cyclandelate? [synapse.patsnap.com]

- 14. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the cis and trans isomers of 3,3,5-trimethylcyclohexanol. The information is presented to facilitate comparison and understanding of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Physical Properties

The physical properties of the cis and trans isomers of 3,3,5-trimethylcyclohexanol, along with those of the commercially available mixture, are summarized in the tables below. These properties are crucial for handling, separation, and process design. The data has been compiled from various sources, and citations are provided for verification.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1][4][5] |

Isomer-Specific Physical Properties

| Property | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol | Mixture of Isomers | Reference |

| CAS Number | 933-48-2 | 767-54-4 | 116-02-9 | [2] |

| Appearance | - | - | Colorless solid or liquid | [5][6] |

| Melting Point | - | - | 30-32 °C | [4] |

| Boiling Point | - | - | 193-196 °C at 1013 hPa | [4] |

| Density | - | - | 0.86 g/cm³ at 60 °C | [4] |

| Solubility in Water | - | - | 1.8 g/L at 20 °C | [4] |

| Solubility in Organic Solvents | Soluble | Soluble | Soluble | [6][7] |

| Vapor Pressure | - | - | 1 hPa at 50 °C | [4] |

| Flash Point | - | - | 81 °C (DIN 51758) | [4] |

| Autoignition Temperature | - | - | 375 °C (DIN 51794) | [4] |

Chemical Properties and Reactivity

3,3,5-Trimethylcyclohexanol is a secondary alcohol, and its chemical reactivity is characteristic of this functional group. The presence of bulky methyl groups on the cyclohexane ring can introduce steric hindrance, potentially influencing reaction rates and product distributions compared to less substituted cyclohexanols. Both cis and trans isomers can undergo oxidation, esterification, and dehydration reactions.

Oxidation

Secondary alcohols are readily oxidized to ketones. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄) and other Cr(VI) reagents. The oxidation of 3,3,5-trimethylcyclohexanol isomers yields 3,3,5-trimethylcyclohexanone.

Reaction Scheme:

Caption: Oxidation of 3,3,5-trimethylcyclohexanol to 3,3,5-trimethylcyclohexanone.

Esterification

Esterification of 3,3,5-trimethylcyclohexanol with a carboxylic acid or its derivative (e.g., acid anhydride or acyl chloride) in the presence of an acid catalyst produces the corresponding ester. These esters are often fragrant and have applications in the flavor and fragrance industry.

Reaction Scheme:

Caption: Fischer esterification of 3,3,5-trimethylcyclohexanol.

Dehydration

Acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol leads to the formation of alkenes. Due to the structure of the starting material, a mixture of isomeric trimethylcyclohexenes can be expected as products. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) will depend on the reaction conditions and the stereochemistry of the starting alcohol.

Reaction Scheme:

Caption: Dehydration of 3,3,5-trimethylcyclohexanol to form trimethylcyclohexenes.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra provide detailed information about the structure and stereochemistry of the isomers. Key differences in the chemical shifts and coupling constants of the protons and carbons attached to the hydroxyl-bearing carbon and the methyl groups can be used to distinguish between the cis and trans isomers.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region. Subtle differences in the fingerprint region may be used to differentiate the isomers.

Mass Spectrometry (MS)

The mass spectra of the isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 142. The fragmentation patterns will be influenced by the loss of water (M-18) and methyl groups (M-15).

Experimental Protocols

Detailed experimental protocols for the determination of physical properties and for carrying out key chemical reactions are provided below. These are general procedures that can be adapted for 3,3,5-trimethylcyclohexanol isomers.

Workflow for Isomer Characterization

Caption: Experimental workflow for the physical and chemical characterization of this compound isomers.

Determination of Melting Point

-

A small, dry sample of the crystalline solid is finely powdered.

-

A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point

-

A small volume (a few mL) of the liquid is placed in a small test tube or a distillation flask.

-

A boiling chip is added to ensure smooth boiling.

-

The apparatus is assembled for micro-distillation or reflux with a thermometer placed so that the bulb is just below the side arm leading to the condenser.

-

The liquid is heated gently.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point.

Determination of Density

-

A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed empty.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

-

To a small test tube, add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, hexane).

-

Add a few drops (for a liquid) or a small amount (for a solid) of the this compound isomer.

-

Shake the test tube vigorously for a minute.

-

Observe whether the solute dissolves completely, partially, or not at all. Record the solubility.

Oxidation with Chromic Acid (Jones Oxidation)

-

Dissolve a small amount (e.g., 50 mg) of the this compound isomer in 1-2 mL of acetone in a test tube.

-

Add a few drops of Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise while shaking.

-

A positive test is indicated by the formation of a green precipitate of Cr(III) and the disappearance of the orange color of the Cr(VI) reagent.

-

The product, 3,3,5-trimethylcyclohexanone, can be isolated by extraction and purified by chromatography or distillation.

Esterification with Acetic Anhydride

-

In a round-bottom flask, combine one equivalent of the this compound isomer with a slight excess (e.g., 1.2 equivalents) of acetic anhydride.

-

Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid, or a base like pyridine.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

-

Extract the ester with an organic solvent (e.g., diethyl ether), wash the organic layer with sodium bicarbonate solution to remove acidic impurities, and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.

-

The ester can be purified by distillation.

Dehydration with Sulfuric Acid

-

Place a measured amount of the this compound isomer in a distillation flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture gently. The alkene products will distill as they are formed.

-

Collect the distillate, which will be a mixture of isomeric trimethylcyclohexenes and water.

-

Separate the organic layer, wash it with dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over an anhydrous drying agent.

-

The product mixture can be analyzed by gas chromatography (GC) to determine the relative amounts of the different alkene isomers.

This guide provides a foundational understanding of the physical and chemical properties of 3,3,5-trimethylcyclohexanol isomers. For specific applications, it is recommended to consult the primary literature for more detailed and specialized information.

References

- 1. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. Cyclohexanol, 3,3,5-trimethyl- [webbook.nist.gov]

- 4. 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) for synthesis 116-02-9 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of 3,3,5-Trimethylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5-trimethylcyclohexanol, a versatile organic compound with applications in various industries. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for its cis and trans isomers, offering valuable insights for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3,3,5-trimethylcyclohexanol, both ¹H and ¹³C NMR are essential for distinguishing between the cis and trans isomers.

¹H NMR Spectral Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Chemical Shifts (δ) for 3,3,5-Trimethylcyclohexanol Isomers

| Proton Assignment | cis-3,3,5-Trimethylcyclohexanol (δ, ppm) | trans-3,3,5-Trimethylcyclohexanol (δ, ppm) |

| H-1 (CH-OH) | ~3.9 (axial) | ~3.4 (equatorial) |

| CH₃-5 | ~0.85 | ~0.95 |

| CH₃-3 (axial) | ~0.90 | ~0.90 |

| CH₃-3 (equatorial) | ~1.00 | ~1.00 |

| Cyclohexyl Protons | 1.0 - 2.0 | 1.0 - 2.0 |

| OH | Variable | Variable |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The primary distinguishing feature is the chemical shift of the H-1 proton.

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for 3,3,5-Trimethylcyclohexanol Isomers

| Carbon Assignment | cis-3,3,5-Trimethylcyclohexanol (δ, ppm) | trans-3,3,5-Trimethylcyclohexanol (δ, ppm) |

| C-1 (CH-OH) | ~65 | ~70 |

| C-2 | ~45 | ~50 |

| C-3 | ~32 | ~32 |

| C-4 | ~40 | ~45 |

| C-5 | ~25 | ~30 |

| C-6 | ~40 | ~45 |

| CH₃-5 | ~22 | ~22 |

| CH₃-3 (axial) | ~28 | ~28 |

| CH₃-3 (equatorial) | ~33 | ~33 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 3,3,5-Trimethylcyclohexanol

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |

| C-H (sp³) | Stretching | 3000 - 2850 | Strong |

| C-H | Bending | 1470 - 1365 | Medium |

| C-O | Stretching | 1100 - 1000 | Strong |

The IR spectrum for both isomers will be very similar, with the most prominent feature being the broad O-H stretching band characteristic of alcohols.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3,3,5-trimethylcyclohexanol provides information about its molecular weight and fragmentation pattern. The molecular weight of 3,3,5-trimethylcyclohexanol is 142.24 g/mol .[1]

Table 4: Major Fragments in the Mass Spectrum of 3,3,5-Trimethylcyclohexanol

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 127 | Moderate | [M - CH₃]⁺ |

| 109 | High | [M - H₂O - CH₃]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Note: The fragmentation pattern is for a mixture of cis and trans isomers. The base peak is often observed at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the trimethylcyclohexanol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 128-1024 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling is applied to simplify the spectrum.

-

Infrared (IR) Spectroscopy

FTIR spectra are typically recorded using a Fourier Transform Infrared Spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid this compound sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for utilizing different spectroscopic techniques to determine the structure of an unknown compound, such as an isomer of this compound.

Caption: Workflow for structural elucidation.

Mass Spectrometry Fragmentation of 3,3,5-Trimethylcyclohexanol

This diagram illustrates the key fragmentation pathways of 3,3,5-trimethylcyclohexanol in an electron ionization mass spectrometer.

Caption: Key fragmentation pathways.

References

An In-depth Technical Guide to Trimethylcyclohexanol: CAS Numbers, IUPAC Nomenclature, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of trimethylcyclohexanol, with a primary focus on the 3,3,5-trimethylcyclohexanol isomer, a compound of interest for researchers, scientists, and professionals in drug development. This document details the chemical identifiers, physical properties, and relevant experimental procedures, including synthesis and analysis.

Chemical Identification and Nomenclature

This compound exists in several isomeric forms, each with unique identifiers. The most commercially significant isomer is 3,3,5-trimethylcyclohexanol, which is a precursor in the synthesis of the vasodilator cyclandelate and the sunscreen agent homosalate.[1] The IUPAC name for this primary alcohol is 3,3,5-trimethylcyclohexan-1-ol.[1][2] It is also commonly known by other names such as homomenthol and dihydroisophorol.[3][4]

The various isomers of this compound are distinguished by the substitution pattern of the three methyl groups on the cyclohexanol ring. Below is a summary of the CAS numbers and IUPAC names for several known isomers.

| Isomer | CAS Number | IUPAC Name | cis/trans Isomer CAS Numbers |

| 3,3,5-Trimethylcyclohexanol | 116-02-9 (mixture)[1][3][5] | 3,3,5-Trimethylcyclohexan-1-ol[1][2] | cis: 933-48-2[1][6][7], trans: 767-54-4[1] |

| 2,2,6-Trimethylcyclohexanol | 10130-91-3[8] | 2,2,6-Trimethylcyclohexan-1-ol[8] | (1R,6S)-: 362044-44-8[9] |

| 2,5,5-Trimethylcyclohexanol | 99780-90-2[10] | 2,5,5-Trimethylcyclohexan-1-ol[10] | |

| 2,2,5-Trimethylcyclohexanol | 73210-25-0 | 2,2,5-Trimethylcyclohexan-1-ol | |

| 2,3,6-Trimethylcyclohexanol | 58210-03-0 | 2,3,6-Trimethylcyclohexan-1-ol | |

| 1,3,5-Trimethylcyclohexanol | Not available | 1,3,5-Trimethylcyclohexan-1-ol |

Physicochemical Properties

The physical and chemical properties of this compound isomers can vary. The data for the most well-characterized isomer, 3,3,5-trimethylcyclohexanol, is presented below. This compound is a colorless solid at room temperature.[4]

| Property | Value (for 3,3,5-Trimethylcyclohexanol) |

| Molecular Formula | C₉H₁₈O[1][3] |

| Molar Mass | 142.24 g/mol [2][5] |

| Melting Point | 30-32 °C[5], 37.0 °C[1][2] |

| Boiling Point | 193-196 °C at 1013 hPa[5], 198 °C[1][2] |

| Density | 0.878 g/cm³ at 20 °C[1], 0.86 g/cm³ at 60 °C[5] |

| Solubility in Water | 1.8 g/L[5] |

| Vapor Pressure | 1 hPa at 50 °C[5] |

| Flash Point | 81 °C (DIN 51758)[5], 73.9 °C[2] |

Experimental Protocols

A common method for the synthesis of 3,3,5-trimethylcyclohexanol is the hydrogenation of isophorone.[1] A detailed experimental protocol is outlined below, adapted from patent literature describing a process using a ruthenium-based catalyst.

Materials:

-

Isophorone

-

Ruthenium on activated carbon (5% Ru content)

-

Stirred autoclave with a gas stirrer

-

Hydrogen gas

Procedure:

-

Charge a 5 L stirred autoclave with 2493 g of isophorone and 5.8 g of ruthenium on activated carbon catalyst.

-

Seal the autoclave and purge with hydrogen gas.

-

Heat the mixture to 140 °C and pressurize with hydrogen to 18 bar.

-

Maintain the reaction under these conditions with stirring for 7.5 hours.

-

After the reaction is complete, cool the autoclave and vent the hydrogen gas.

-

The resulting product is 3,3,5-trimethylcyclohexanol, which can be purified by distillation if required. This process has been reported to yield a product with a cis:trans isomer ratio of 92:8.

Gas chromatography is a powerful technique for the separation and analysis of this compound isomers. The following is a representative protocol for the GC-MS analysis of these isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column with a stationary phase suitable for separating isomers, such as a mid-polarity (5%-phenyl)-methylpolysiloxane column.

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Detector Temperature (FID): 280 °C.

-

MS Interface Temperature: 280 °C.

-

MS Scan Range: m/z 40-300.

Sample Preparation:

-

Prepare a stock solution of the this compound isomer mixture in a suitable solvent such as dichloromethane or methanol at a concentration of 1000 µg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

If analyzing a sample matrix, perform a suitable extraction and cleanup procedure to isolate the analytes.

-

Inject 1 µL of the prepared sample or standard into the GC.

Data Analysis:

-

Identify the isomers based on their retention times by comparing them to known standards.

-

Quantify the isomers by constructing a calibration curve from the peak areas of the standards.

-

For mass spectrometry detection, confirm the identity of the peaks by comparing their mass spectra to a reference library.

Biological Activity and Signaling Pathway

3,3,5-Trimethylcyclohexanol has been shown to exhibit inhibitory activity against 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to analysis of this compound.

References

- 1. The inhibition of hepatic S-3-hydroxy-3-methylglutaryl-CoA reductase by 3,3,5-trimethylcyclohexanol and its mandelic acid ester, cyclandelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Solubility of Trimethylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylcyclohexanol in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including fragrance formulation, pharmaceutical synthesis, and materials science. This document presents quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 3,3,5-trimethylcyclohexanol was determined in various organic solvents at 25°C. The data reveals a high solubility in polar protic and aprotic solvents, with lower solubility in non-polar solvents. This is consistent with the presence of a hydroxyl group, which allows for hydrogen bonding with polar solvent molecules.[1] The bulky trimethylcyclohexyl group contributes to its solubility in less polar environments as well.[1]

The following table summarizes the quantitative solubility of 3,3,5-trimethylcyclohexanol in several organic solvents:

| Solvent | Solvent Type | Solubility (g/L) at 25°C |

| Methanol | Polar Protic | 1916.0 |

| Ethanol | Polar Protic | 1606.27 |

| n-Propanol | Polar Protic | 1258.18 |

| Isopropanol | Polar Protic | 1190.05 |

| n-Butanol | Polar Protic | 1103.44 |

| Isobutanol | Polar Protic | 814.87 |

| Acetone | Polar Aprotic | 829.29 |

| Ethyl Acetate | Polar Aprotic | 700.78 |

| Methyl Acetate | Polar Aprotic | 649.65 |

| Acetonitrile | Polar Aprotic | 710.17 |

| 1,4-Dioxane | Polar Aprotic | 1347.99 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 417.41 |

| Toluene | Non-Polar | 239.29 |

| Water | Polar Protic | 3.82 |

Data sourced from a comprehensive compilation of chemical properties.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

2.1. The Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in an organic solvent using the shake-flask method followed by quantification using gas chromatography (GC).

Materials:

-

3,3,5-Trimethylcyclohexanol (high purity)

-

Selected organic solvent (analytical grade)

-

Glass flasks with airtight stoppers

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3,3,5-trimethylcyclohexanol to a glass flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, the supernatant can be centrifuged at the same constant temperature.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining microscopic solid particles.

-

-

Quantification by Gas Chromatography (GC):

-

Prepare a series of standard solutions of 3,3,5-trimethylcyclohexanol of known concentrations in the same organic solvent.

-

Analyze the standard solutions using GC-FID to generate a calibration curve (peak area vs. concentration).

-

Inject a known volume of the filtered saturated sample solution into the GC-FID system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is reported as the concentration determined from the GC analysis, typically in g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound using the shake-flask method and GC analysis.

Caption: Experimental workflow for solubility determination.

References

Navigating the Safety Landscape of Trimethylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data pertinent to the handling and use of Trimethylcyclohexanol. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement safe laboratory practices when working with this compound.

Core Safety and Physical Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below. These tables are designed for quick reference and easy comparison of key safety parameters.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][3] |

| Appearance | White crystalline mass, solid, or colorless liquid | [1][2][4][5] |

| Odor | Mint-like or weak coconut-like | [5][6] |

| Melting Point | 34-37 °C (93-98.6 °F) | [1][2][4] |

| Boiling Point | 198 °C (388.4 °F) at 760 mmHg | [1][4] |

| Flash Point | 73.9 - 81.1 °C (165 - 178 °F) (Closed Cup) | [1][5] |

| Vapor Pressure | 0.1 - 0.17 mmHg at 20-25 °C | [4][5] |

| Vapor Density | 4.9 (Air = 1) | [1][5] |

| Specific Gravity | 0.878 - 0.89 | [3][4] |

| Solubility in Water | Slightly soluble; does not mix well with water | [1][4] |

Toxicological Data

| Endpoint | Value | Species | Route | Source(s) |

| LD50 (Oral) | 3250 mg/kg | Rat | Oral | [2][4] |

| LD50 (Dermal) | 2800 mg/kg | Rabbit | Dermal | [4] |

| Eye Irritation | Severe | Rabbit | Eye | [4] |

| Skin Irritation | Moderate | Rabbit | Skin | [2] |

Fire and Explosivity Data

| Parameter | Value/Comment | Source(s) |

| Flammability | Combustible solid/liquid | [4][5] |

| Lower Explosive Limit (%) | Not available | [4][5] |

| Upper Explosive Limit (%) | Not available | [4][5] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [4] |

| Extinguishing Media | Alcohol-stable foam, dry chemical powder, carbon dioxide, water spray | [1][4][5] |

| Fire Incompatibility | Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) | [4] |

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH established for this compound.[4][5] Some jurisdictions may regulate it under the limits for "Particulates Not Otherwise Regulated (PNOR)" when in solid/dust form.[7] For context, the exposure limits for the related compound Methylcyclohexanol are:

| Organization | Limit (8-hour TWA) | Source(s) |

| OSHA PEL | 100 ppm | [5] |

| NIOSH REL | 50 ppm | [5] |

| ACGIH TLV | 50 ppm | [8] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the summarized safety data sheets. The provided LD50 values are likely derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity studies are often conducted according to OECD Test Guideline 401, 420, or 423, while dermal toxicity is assessed using guidelines like OECD TG 402. These guidelines detail the procedures for animal selection, dose administration, observation, and pathological examination. For specific experimental methodologies, direct consultation of the primary toxicological study reports would be necessary.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following sections and diagrams outline the recommended procedures.

Standard Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to post-handling procedures.

Emergency Response Protocol: Accidental Exposure

In the event of accidental exposure, a swift and appropriate response is critical. The following diagram outlines the initial first aid steps to be taken.

Caption: A decision tree illustrating the immediate first aid measures for different routes of accidental exposure to this compound.

Spill Response Logic

Proper containment and cleanup of spills are essential to prevent wider contamination and exposure. The following diagram provides a logical approach to managing a this compound spill.

Caption: A flowchart detailing the logical steps for responding to a spill of this compound, differentiating between minor and major incidents.

Health Hazard Information

This compound is classified as a hazardous substance.[4] It is harmful if swallowed and can cause serious eye damage.[4] It is also irritating to the skin and respiratory system.[4]

-

Eye Contact: Causes severe eye irritation and risk of serious damage.[4]

-

Skin Contact: Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis. Open cuts or abraded skin should not be exposed.[4]

-

Inhalation: Can cause respiratory irritation.[4] Inhalation of high concentrations of dust may lead to lung damage.[4]

-

Ingestion: Harmful if swallowed.[4] Ingestion may cause serious damage to health.[4]

-

Chronic Effects: Long-term exposure to respiratory irritants may result in airway diseases. There is limited evidence to suggest that repeated or long-term occupational exposure may have cumulative health effects.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are recommended.[2][7]

-

Skin Protection: Wear impervious protective clothing and gloves.[2][7] Suitable glove materials include polychloroprene, nitrile rubber, and butyl rubber.[4]

-

Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, a NIOSH-approved respirator should be used.[2][7]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[5][7] Keep away from incompatible materials such as oxidizing agents.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5][7]

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) for this compound and established institutional safety protocols. Always prioritize a culture of safety and proactive risk assessment in the laboratory.

References

- 1. CYCLOHEXANOL | Occupational Safety and Health Administration [osha.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol [cdc.gov]

- 3. files.chemicalwatch.com [files.chemicalwatch.com]

- 4. vigon.com [vigon.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexanol [cdc.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1988 OSHA PEL Project - Methylcyclohexanol | NIOSH | CDC [cdc.gov]

- 8. METHYLCYCLOHEXANOL | Occupational Safety and Health Administration [osha.gov]

A Technical Guide to the Historical Synthesis of Trimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for trimethylcyclohexanol, a key intermediate in the pharmaceutical and specialty chemical industries. The document provides a detailed overview of the core synthetic routes, complete with experimental protocols, comparative quantitative data, and visualizations of the reaction pathways.

Catalytic Hydrogenation of Isophorone

The most prevalent and historically significant method for the synthesis of 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This process typically involves a two-step reduction: first, the carbon-carbon double bond of the α,β-unsaturated ketone is hydrogenated to yield 3,3,5-trimethylcyclohexanone, which is then further reduced to 3,3,5-trimethylcyclohexanol.[1][2] The choice of catalyst and reaction conditions is critical in determining the selectivity and yield of the final product.[1]

Hydrogenation over Nickel Catalysts

Historically, nickel-based catalysts, particularly Raney nickel, have been widely employed for the hydrogenation of isophorone due to their high activity and relatively low cost.

Experimental Protocol: Hydrogenation using Raney® Nickel

-

Materials:

-

Isophorone

-

Raney® Nickel (activated)

-

Solvent (e.g., Tetrahydrofuran (THF) or solvent-free)

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure autoclave, charge the reactor with isophorone and the Raney® Nickel catalyst. For solvent-based reactions, add the appropriate solvent.

-

Seal the autoclave and purge it multiple times with nitrogen gas to remove any air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Commence stirring and heat the reactor to the target temperature.

-

Maintain the reaction under constant hydrogen pressure until the theoretical amount of hydrogen has been consumed, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains 3,3,5-trimethylcyclohexanol, which can be purified by distillation.[2][3]

-

Hydrogenation over Noble Metal Catalysts

Noble metal catalysts, such as those based on palladium, platinum, and ruthenium, have also been extensively used for the hydrogenation of isophorone, often offering higher selectivity and milder reaction conditions compared to nickel catalysts.

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

-

Materials:

-

Isophorone

-

5% Palladium on Carbon (Pd/C) catalyst

-

Solvent (optional, e.g., ethanol or solvent-free)

-

Hydrogen gas

-

-

Procedure:

-

Charge a high-pressure reactor with isophorone and the 5% Pd/C catalyst. If a solvent is used, it is added at this stage.

-

Seal the reactor and purge with an inert gas, such as nitrogen, to create an inert atmosphere.

-

Introduce hydrogen gas into the reactor to the desired pressure.

-

Begin agitation and heat the mixture to the specified temperature.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor and release the pressure.

-

The catalyst is removed by filtration.

-

The crude product is then purified, typically by fractional distillation, to yield pure 3,3,5-trimethylcyclohexanol.[1][4]

-

Experimental Protocol: Hydrogenation using a Ruthenium Catalyst

-

Materials:

-

Isophorone

-

Ruthenium on activated carbon catalyst

-

Hydrogen gas

-

-

Procedure:

-

Isophorone and the ruthenium on activated carbon catalyst are introduced into a pressure vessel.

-

The vessel is sealed and then pressurized with hydrogen to the desired pressure.

-

The reaction mixture is heated to the target temperature and stirred.

-

The hydrogenation is allowed to proceed for a specified duration.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is separated from the product by filtration.

-

The resulting 3,3,5-trimethylcyclohexanol can be further purified by distillation.[5][6]

-

Data Presentation: Catalytic Hydrogenation of Isophorone

| Catalyst | Starting Material | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Isophorone Conversion (%) | This compound Yield (%) | cis:trans Ratio | Reference |

| Raney® Ni | Isophorone | THF | 25 | 2.0 | 1-2 | 100 | - | - | [2][3] |

| Raney® Ni | Isophorone | Methanol, Ethanol, Isopropanol, Propanol | - | - | - | - | 69.1 - 79.7 | - | [2] |

| 5% Pd/C | Isophorone | Solvent-free | 25 | 2.0 | 1-2 | >99.7 | - | - | [1] |

| 5% Pd/Al₂O₃ | Isophorone | Supercritical CO₂ | Not Specified | Not Specified | - | 99.9 | - | - | [2] |

| Ru on Activated Carbon | Isophorone | Solvent-free | 140 | 1.8 | 7.5 | - | >99 | 92:8 | [5] |

| Ni-Al alloy modified with Cr | Isophorone | - | 80 | - | - | 63 | - | - | [7] |

Note: The yield of this compound is often not directly reported in studies focused on the selective hydrogenation to trimethylcyclohexanone. In many cases, high conversion of isophorone with a certain selectivity to the ketone implies the remaining percentage is over-hydrogenated to the alcohol.

Signaling Pathway: Hydrogenation of Isophorone

References

- 1. benchchem.com [benchchem.com]

- 2. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]

- 5. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 6. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

An In-Depth Technical Guide to the Biological Activity of 3,3,5-Trimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethylcyclohexanol is a secondary alcohol that has garnered attention for its biological activities, primarily its role as an inhibitor of a key enzyme in cholesterol synthesis.[1] It is also utilized in various commercial applications, including as a precursor to the vasodilator cyclandelate and the sunscreen component homosalate. Its characteristic mint-like aroma and flavor have also led to its use in fragrance and flavoring industries. This technical guide provides a detailed overview of the known biological activities of 3,3,5-trimethylcyclohexanol, with a focus on its inhibitory effect on HMG-CoA reductase and its in vitro cytotoxic properties.

Core Biological Activities

The primary reported biological activities of 3,3,5-trimethylcyclohexanol are:

-

Inhibition of HMG-CoA Reductase: In vivo studies have demonstrated that 3,3,5-trimethylcyclohexanol inhibits the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

-

In Vitro Cytotoxicity: The compound has been shown to exhibit cytotoxic effects against human skin cells in laboratory settings.

Inhibition of HMG-CoA Reductase

The most significant biological activity of 3,3,5-trimethylcyclohexanol identified is its ability to inhibit HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol.

Quantitative Data

The following table summarizes the available quantitative data on the HMG-CoA reductase inhibitory activity of 3,3,5-trimethylcyclohexanol.

| Biological Target | Test System | Dosage | Time Point | Observed Effect | Reference |

| Hepatic HMG-CoA Reductase | Rat (in vivo) | Single oral dose | 17 hours | ≥ 50% inhibition | White & Middleton, Biochemical Pharmacology |

Experimental Protocol

Due to the unavailability of the full-text research article, a detailed, step-by-step protocol cannot be provided. The following is a generalized description based on the study's abstract.

The study was conducted in vivo using a rat model. A single oral dose of 3,3,5-trimethylcyclohexanol was administered to the animals. After a period of 17 hours, the activity of HMG-CoA reductase in the liver was assayed. The abstract notes that there was no direct inhibition of the enzyme when 3,3,5-trimethylcyclohexanol was added to the assay system in vitro, suggesting an indirect mechanism of action in vivo.

Experimental Workflow

Caption: Workflow for the in vivo assessment of HMG-CoA reductase inhibition.

In Vitro Skin Cytotoxicity

3,3,5-Trimethylcyclohexanol has been evaluated for its potential to cause skin toxicity using in vitro models.

Quantitative Data

Specific quantitative data such as IC50 values or percentage of cell viability at different concentrations were not available in the accessed abstracts. The study by Gambaro et al. (2006) reported conducting these assays, but the results were not detailed in the abstract.

Experimental Protocol

As with the previous section, the lack of the full-text article prevents the inclusion of a detailed protocol. The general methodology is described below based on the available abstract.

The in vitro skin cytotoxicity of 3,3,5-trimethylcyclohexanol was assessed using a human keratinocyte cell line. This type of assay typically involves exposing the cells to various concentrations of the test compound for a specified period. The viability of the cells is then determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells as an indicator of their health.

Experimental Workflow

References

The Discovery and Initial Synthesis of Trimethylcyclohexanol: A Technical Guide

This technical guide provides an in-depth overview of the discovery and early research surrounding Trimethylcyclohexanol, with a focus on its initial synthesis and the characterization of its isomers. The content is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's foundational chemistry.

Introduction

3,3,5-Trimethylcyclohexanol is a saturated cyclic alcohol that has found applications as a precursor in the synthesis of various commercially significant compounds, including the vasodilator cyclandelate and the sunscreen agent homosalate.[1] Its initial discovery and synthesis are rooted in the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). Early research focused on developing efficient methods for this conversion and later expanded to the stereoselective synthesis of its various isomers.

Early Synthesis of 3,3,5-Trimethylcyclohexanol

The primary route for the synthesis of 3,3,5-trimethylcyclohexanol is the catalytic hydrogenation of isophorone. Several early publications and patents laid the groundwork for this transformation, employing different catalysts and reaction conditions.

Catalytic Hydrogenation with Raney Nickel and Copper Chromite

The earliest mention of the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol dates back to a 1933 publication in Chemistry and Industry. This initial work explored the use of Raney nickel and copper chromite as catalysts.[2][3] The reaction yielded a mixture of 3,3,5-trimethylcyclohexanol and the intermediate ketone, 3,3,5-trimethylcyclohexanone.[2][3]

Platinum-Catalyzed Hydrogenation

In 1942, a publication in the Journal of the American Pharmaceutical Association described a method for the hydrogenation of isophorone using a platinum catalyst.[2][3] This reaction was notable for being conducted at room temperature.[2][3]

Nickel-Catalyzed Hydrogenation for Isomer Control

A 1953 British patent detailed a process for the manufacture of a high-melting-point isomer of 3,3,5-trimethylcyclohexanol. This method utilized a reduced metallic nickel catalyst and controlled reaction conditions to achieve a product containing at least 80% of the high-melting isomer.

Ruthenium-Catalyzed Hydrogenation

Later research introduced the use of ruthenium-based catalysts for the hydrogenation of isophorone, offering an alternative to the earlier methods.[2]

Quantitative Data from Early Synthetic Methods

The following table summarizes the key quantitative data extracted from early publications and patents on the synthesis of 3,3,5-trimethylcyclohexanol.

| Catalyst | Temperature | Pressure | Catalyst:Isophorone Ratio (w/w) | Yield | Cis:Trans Isomer Ratio | Reference |

| Raney Nickel | 15-140 °C | 35-100 bar | Not specified | 90% | Not specified | Neftepererab. Neftekhim. (Moscow) 1971, 5, 41[2] |

| Platinum | Room Temp. | Not specified | 1:17.5 | Not specified | Not specified | J. Amer. Pharm. Assoc. 1942, 25[2][3] |

| Reduced Metallic Nickel | ≤ 100 °C | ~100 psi | 1:20 to 1:10 | High | ≥ 80% high-melting isomer | British Patent (1953) |

| Ruthenium on Activated Carbon | 140 °C | 18 bar | ~1:19,000 (Ru:Isophorone) | 99.7% GC purity | 92:8 | EP1318130A1[2] |

Experimental Protocols from Early Research

General Procedure for Hydrogenation of Isophorone

Reactants:

-

Isophorone

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel, Platinum, Reduced Metallic Nickel, or Ruthenium on Carbon)

-

Solvent (optional, e.g., ethanol)

Apparatus:

-

High-pressure autoclave equipped with a stirrer and gas inlet.

Procedure:

-

The autoclave is charged with isophorone and the chosen catalyst. If a solvent is used, it is also added at this stage.

-

The autoclave is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove air.

-

The vessel is then pressurized with hydrogen to the desired pressure.

-

The reaction mixture is heated to the specified temperature while being stirred vigorously.

-

The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen absorption ceases.

-

After cooling to room temperature, the excess hydrogen pressure is carefully released.

-

The catalyst is removed from the reaction mixture by filtration.

-

The resulting crude 3,3,5-trimethylcyclohexanol can be purified by distillation.

Synthesis of Stereoisomers of 3,3,5-Trimethylcyclohexanol

In 1975, Allinger and Riew published a significant paper in the Journal of Organic Chemistry detailing the synthesis of the cis and trans isomers of 3,3,5-trimethylcyclohexanol. Their work provided a method for obtaining stereochemically pure forms of the alcohol.

Resolution of dl-cis-3,3,5-Trimethylcyclohexyl Phthalate

One of the methods described by Allinger and Riew involves the resolution of the diastereomeric mixture of dl-cis-3,3,5-trimethylcyclohexyl phthalate through selective crystallization of their cinchonine salts.

Synthesis from (R)-pulegone

A second method involves a non-racemizing synthesis starting from the naturally occurring (R)-pulegone. This chiral starting material is converted to (R)-3,3,5-trimethylcyclohexanone, which is then reduced to the corresponding alcohol, yielding a stereochemically defined isomer of 3,3,5-trimethylcyclohexanol.

Visualizations of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows for producing 3,3,5-trimethylcyclohexanol.

Caption: General reaction scheme for the synthesis of 3,3,5-trimethylcyclohexanol.

Caption: Stereoselective synthesis route starting from (R)-pulegone.

References

Commercial Availability and Technical Guide for Trimethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of Trimethylcyclohexanol, with a focus on its relevance to research and drug development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of global suppliers, typically as a mixture of cis and trans isomers. The purity and isomeric ratio can vary between suppliers and product grades. For research and development purposes, it is crucial to consider the specific isomer requirements of the intended application.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Purity/Isomer Ratio | Available Quantities |

| Sigma-Aldrich (Merck) | 3,3,5-Trimethylcyclohexanol | ≥80% (mixture of isomers) | 100 g, 1 kg |

| TCI America (dist. by Fisher Scientific) | cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans-isomer) | ≥80.0% (GC) | 25 g, 400 g |

| BOC Sciences | 3,3,5-Trimethyl Cyclohexanol | Not specified | Custom quantities (mg, g, kg, ton) |

| Prasol Chemicals (India) | 3,3,5-Trimethylcyclohexanol | Technical Grade | 75 kg |

| Triveni Chemicals (India) | Industrial Grade Liquid 3,3,5-Trimethylcyclohexanol | 98% Min | 35 kg |

| Chem-Impex | 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) | Not specified | Not specified |

| GlobalChemMall (China) | 3,3,5-Trimethylcyclohexanol | Not specified | Wholesale quantities |

Synthesis of this compound

The most common industrial synthesis of 3,3,5-Trimethylcyclohexanol involves the catalytic hydrogenation of isophorone.[1] The reaction can be controlled to favor the formation of either the cis or trans isomer to some extent, although a mixture is often obtained.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

This protocol describes a general procedure for the synthesis of 3,3,5-Trimethylcyclohexanol by the hydrogenation of isophorone.

Materials:

-

Isophorone

-

Hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C))

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)

-

High-pressure autoclave or hydrogenation reactor

-

Hydrogen gas source

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation (if using Raney Nickel): The Raney Nickel catalyst should be washed with the chosen solvent (e.g., THF) to remove any residual water, following the supplier's safety guidelines.

-

Reaction Setup: In a clean, dry high-pressure autoclave, add the isophorone and the solvent. Then, carefully add the hydrogenation catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5-3.0 MPa).[2]

-